

5-Bromo-L-tryptophan: A Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-L-tryptophan**

Cat. No.: **B1664643**

[Get Quote](#)

For Immediate Release

A Comprehensive Review of **5-Bromo-L-tryptophan** and its Applications in Biochemical Research and Drug Development

This technical guide provides an in-depth overview of **5-Bromo-L-tryptophan** (5-Br-Trp), a halogenated derivative of the essential amino acid L-tryptophan. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its biochemical applications, mechanisms of action, and relevant experimental protocols.

Introduction

5-Bromo-L-tryptophan is an analog of L-tryptophan where a bromine atom is substituted at the 5th position of the indole ring. This modification confers unique chemical properties that make it a valuable tool in various research areas.^[1] It serves as a versatile building block in the synthesis of novel bioactive molecules and therapeutic agents, particularly in neurology and psychiatry. Its applications range from studying neurotransmitter pathways to serving as an inhibitor of key metabolic enzymes and a structural probe in peptide synthesis.

Table 1: Chemical and Physical Properties of **5-Bromo-L-tryptophan**

Property	Value	Reference
IUPAC Name	(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid	[2]
Molecular Formula	C ₁₁ H ₁₁ BrN ₂ O ₂	[2]
Molecular Weight	283.12 g/mol	[2]
CAS Number	25197-99-3	[2]
Appearance	White to light beige powder	[3]
Melting Point	264 °C (decomposes)	

Core Applications in Biochemical Research

The utility of **5-Bromo-L-tryptophan** stems from its ability to mimic and compete with endogenous L-tryptophan, thereby modulating critical biological pathways.

- Neuroscience Research: As a structural analog of the serotonin precursor, 5-Br-Trp is employed to study serotonin (5-HT) synthesis and its associated neurological pathways. Its ability to interact with enzymes in this pathway provides insights into mood disorders and potential therapeutic interventions.
- Enzyme Inhibition: 5-Br-Trp and its derivatives are known to inhibit key enzymes involved in tryptophan metabolism. This includes Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, and Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in the kynurenine pathway with implications for immune response and cancer.
- Drug Development: The incorporation of 5-Br-Trp into peptide chains can enhance the pharmacological properties of peptide-based therapeutics. The bromine atom can lead to improved binding affinities and stability, making it a valuable component in the development of drugs for neurological disorders and oncology.[\[4\]](#)
- Antisickling Agent: 5-Bromotryptophan has been identified as a potent inhibitor of hemoglobin S (HbS) gelation, a key pathological event in sickle cell anemia. This makes it and its dipeptide derivatives lead compounds for the development of potential treatments for this disease.

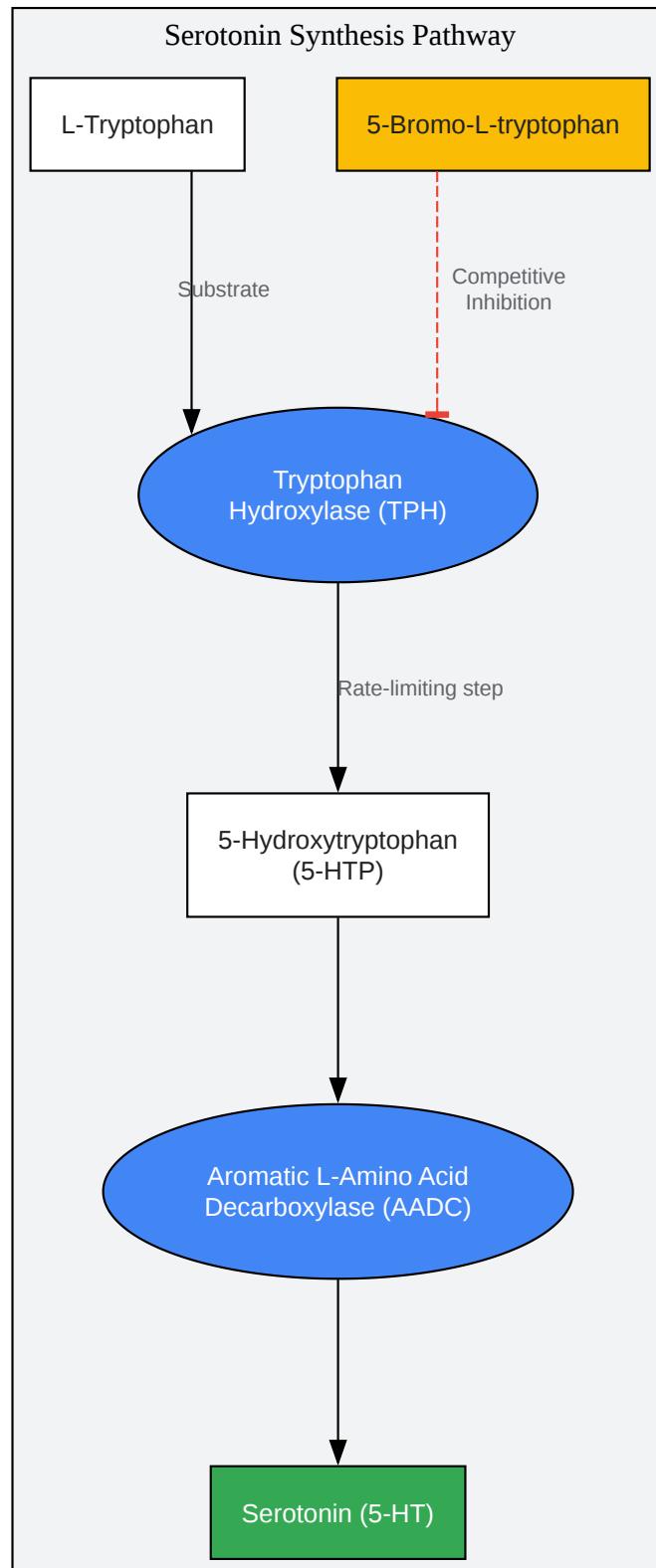
Quantitative Data on Biological Activity

While specific enzyme inhibition constants (K_i , IC_{50}) for **5-Bromo-L-tryptophan** are not extensively documented in publicly available literature, its significant biological effects have been quantified in other contexts.

Table 2: Summary of Quantitative Biological Data

Compound/Derivative	Target/Application	Observation	Potency/Value	Reference
5-Bromotryptophan (5-BrTrp)	Hemoglobin S Gelation	Inhibition of polymerization	Most potent amino acid derivative reported in the literature	
5-BrTrp-5-BrTrp (Dipeptide)	Hemoglobin S Gelation	Enhanced inhibition of polymerization	5.9 times the activity of Tryptophan	
5-Br-brassinin	Indoleamine 2,3-dioxygenase 1 (IDO1)	Competitive Inhibition	$K_i = 24.5 \mu M$	

Note: Data for 5-Br-brassinin is included to provide context for the inhibitory potential of the 5-bromoindole scaffold against IDO1.

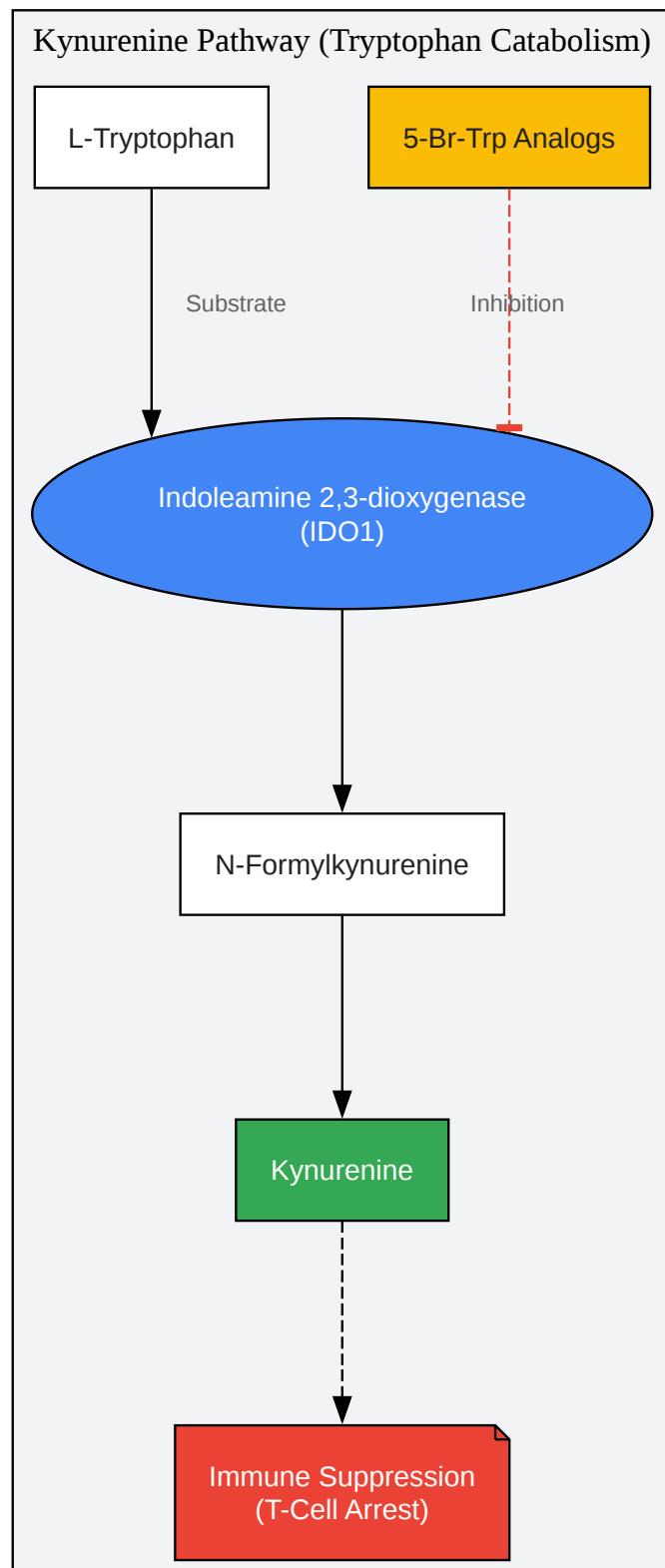

Signaling Pathways and Mechanism of Action

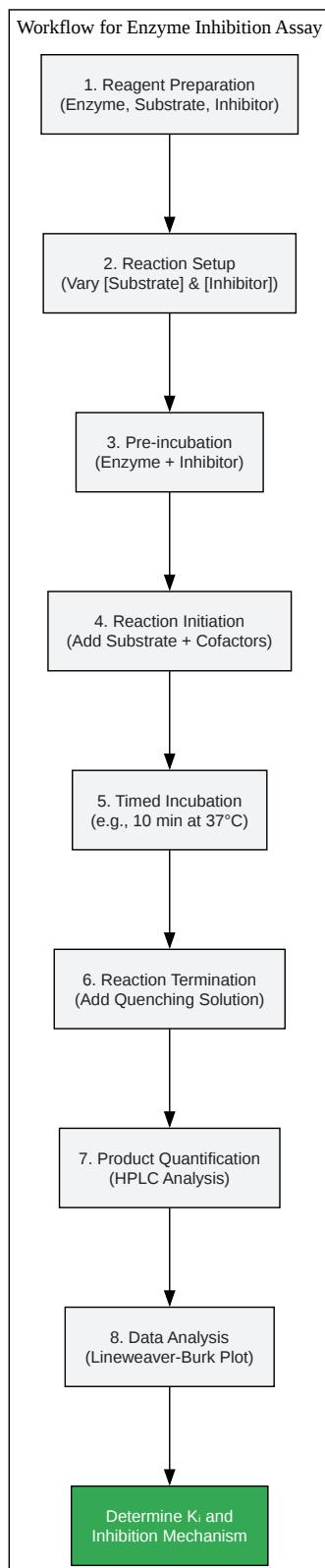
5-Bromo-L-tryptophan primarily exerts its effects by acting as a competitive substrate or inhibitor in pathways involving L-tryptophan.

Inhibition of the Serotonin Synthesis Pathway

L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin. The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by Tryptophan Hydroxylase (TPH). Due to its structural similarity, **5-Bromo-L-**

tryptophan can act as a competitive inhibitor of TPH, competing with L-tryptophan for the enzyme's active site and thereby reducing the overall rate of serotonin synthesis.




[Click to download full resolution via product page](#)

Caption: Competitive inhibition of Tryptophan Hydroxylase (TPH) by **5-Bromo-L-tryptophan**.

Inhibition of the Kynurenine Pathway

Indoleamine 2,3-dioxygenase (IDO1) is the initial and rate-limiting enzyme in the kynurenine pathway, which catabolizes tryptophan. This pathway is crucial for immune regulation, and its upregulation in cancer cells helps them evade the immune system. Tryptophan analogs, including derivatives of 5-Br-Trp, can inhibit IDO1, blocking tryptophan depletion and the production of immunosuppressive metabolites, thereby restoring T-cell function.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-L-tryptophan | C11H11BrN2O2 | CID 644329 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-DL-tryptophan, 99% 500 mg | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]
- 4. Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-L-tryptophan: A Technical Guide for Biochemical Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664643#review-of-5-bromo-l-tryptophan-in-biochemical-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com